molecular formula C17H15N3O3S2 B3455692 N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3455692
M. Wt: 373.5 g/mol
InChI Key: BZHGALHZMSRKTQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitrobenzothiazole is reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with 2,4-dimethylphenylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride, and iron powder with hydrochloric acid.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the nitro group and the thioether linkage can impart unique properties that differentiate it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-3-5-13(11(2)7-10)18-16(21)9-24-17-19-14-6-4-12(20(22)23)8-15(14)25-17/h3-8H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGALHZMSRKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 3
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N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 4
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N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

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